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molecular formula C10H20N2O2 B1370850 1-(3-Methoxypropyl)piperidine-4-carboxamide

1-(3-Methoxypropyl)piperidine-4-carboxamide

Cat. No. B1370850
M. Wt: 200.28 g/mol
InChI Key: VUAHOFKIFXDIFM-UHFFFAOYSA-N
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Patent
US06979690B2

Procedure details

A mixture of isonipecotamide (10.6 g, 82.3 mmol), 1-bromo-3-(methyloxy)propane (C. A. Grob and A. Waldner, Helv. Chim. Acta, 1980, 63, 2152–2158., 12.6 g, 82.3 mmol), and potassium carbonate (22.8 g, 165 mmol) in ethanol (60 ml) was refluxed with stirring for 23 h. After cooling to room temperature, the solvent was removed in vacuo. The residue was dissolved in water (500 ml), and the aqueous layer was extracted with dichloromethane (300 ml×13). The combined organic layer was dried over magnesium sulfate, and concentrated in vacuo to give 8.04 g (49%) of the title compound as a white solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.Br[CH2:11][CH2:12][CH2:13][O:14][CH3:15].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH3:15][O:14][CH2:13][CH2:12][CH2:11][N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCOC
Step Two
Name
Quantity
22.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (300 ml×13)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
COCCCN1CCC(CC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.04 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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